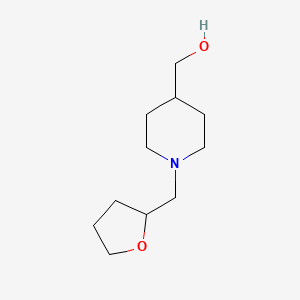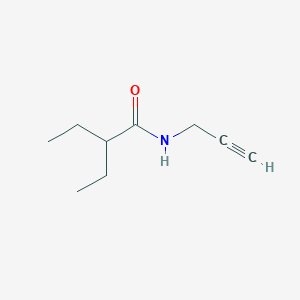![molecular formula C15H19N3 B1465500 1-[4-(1H-Imidazol-2-yl)benzyl]piperidine CAS No. 1353501-60-6](/img/structure/B1465500.png)
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine
Overview
Description
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine, commonly referred to as 1-IP, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. 1-IP is a member of the piperidine family of compounds, which are cyclic amines with a ring of five carbon atoms and one nitrogen atom. 1-IP is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds with different biological activities. The structure of 1-IP is composed of two rings, the piperidine ring and the imidazole ring, which are connected by a benzyl group.
Scientific Research Applications
1-IP is widely used in scientific research due to its versatile properties. 1-IP has been used in the synthesis of a variety of compounds with different biological activities, such as antibiotics, antifungals, and antivirals. 1-IP has also been used in the synthesis of drugs for the treatment of various diseases, including cancer and HIV/AIDS. 1-IP has also been used in the synthesis of compounds with anti-inflammatory and anti-oxidant activities.
Mechanism of Action
1-IP has a variety of mechanisms of action, depending on its application. 1-IP can act as an inhibitor of enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). 1-IP can also act as an agonist of G-protein-coupled receptors, which are involved in the regulation of various physiological processes. 1-IP can also act as an inhibitor of the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
1-IP has a variety of biochemical and physiological effects, depending on its application. 1-IP has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial activities. 1-IP has also been shown to have anti-cancer properties and to be effective in the treatment of HIV/AIDS. 1-IP has also been shown to have neuroprotective effects and to be effective in the treatment of depression and anxiety.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-IP in laboratory experiments is its versatility. 1-IP can be used as a starting material for the synthesis of a variety of compounds with different biological activities. 1-IP is also relatively easy to synthesize and is relatively stable. The main limitation of 1-IP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
1-IP has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on the development of new compounds based on 1-IP with improved biological activities. Future research could also focus on the development of new synthesis methods for 1-IP, as well as new methods for its detection and quantification. Additionally, future research could focus on the development of new methods for the delivery of 1-IP to target tissues.
properties
IUPAC Name |
1-[[4-(1H-imidazol-2-yl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-10-18(11-3-1)12-13-4-6-14(7-5-13)15-16-8-9-17-15/h4-9H,1-3,10-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYUKOWQIQNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol](/img/structure/B1465421.png)


amine](/img/structure/B1465425.png)

![3-[(4-Aminophenyl)methyl]-1-phenylurea](/img/structure/B1465427.png)
![2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1465430.png)




